molecular formula C27H48O4 B216734 Cholestane-3,7,24,26-tetrol CAS No. 107088-81-3

Cholestane-3,7,24,26-tetrol

Cat. No. B216734
CAS RN: 107088-81-3
M. Wt: 436.7 g/mol
InChI Key: KOHAQNVGTABZFS-DTNOUUJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholestane-3,7,24,26-tetrol is a steroid molecule that has been the focus of scientific research for several years. This molecule has shown promising results in various fields of research, including cancer treatment, inflammation, and oxidative stress.

Mechanism of Action

The mechanism of action of cholestane-3,7,24,26-tetrol is not fully understood. However, studies have shown that this molecule can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Cholestane-3,7,24,26-tetrol has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
Cholestane-3,7,24,26-tetrol has been shown to have several biochemical and physiological effects. This molecule can modulate the expression of genes involved in cancer progression, inflammation, and oxidative stress. Cholestane-3,7,24,26-tetrol can also reduce the production of reactive oxygen species, which are known to cause cellular damage.

Advantages and Limitations for Lab Experiments

Cholestane-3,7,24,26-tetrol has several advantages for lab experiments. This molecule is stable under physiological conditions and can be easily synthesized. However, the synthesis of cholestane-3,7,24,26-tetrol is a challenging process that requires specialized expertise and equipment. Additionally, the mechanism of action of cholestane-3,7,24,26-tetrol is not fully understood, which limits its use in some experiments.

Future Directions

There are several future directions for the research on cholestane-3,7,24,26-tetrol. One of the most promising areas of research is the development of cholestane-3,7,24,26-tetrol-based drugs for cancer treatment. Additionally, the anti-inflammatory and antioxidant properties of cholestane-3,7,24,26-tetrol could be explored for the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of cholestane-3,7,24,26-tetrol and its potential applications in various fields of research.
Conclusion
Cholestane-3,7,24,26-tetrol is a steroid molecule that has shown promising results in various fields of scientific research. This molecule can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. The synthesis of cholestane-3,7,24,26-tetrol is a challenging process that requires specialized expertise and equipment. Further research is needed to fully understand the mechanism of action of cholestane-3,7,24,26-tetrol and its potential applications in various fields of research.

Synthesis Methods

Cholestane-3,7,24,26-tetrol can be synthesized from cholesterol through a multi-step process that involves oxidation, reduction, and protection of the hydroxyl groups. The synthesis of cholestane-3,7,24,26-tetrol is a challenging process that requires specialized expertise and equipment.

Scientific Research Applications

Cholestane-3,7,24,26-tetrol has been the focus of scientific research due to its potential therapeutic applications. This molecule has shown promising results in cancer treatment, inflammation, and oxidative stress.

properties

CAS RN

107088-81-3

Product Name

Cholestane-3,7,24,26-tetrol

Molecular Formula

C27H48O4

Molecular Weight

436.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,13R,14S,17S)-17-[(2R)-5,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H48O4/c1-16(5-8-23(30)17(2)15-28)20-6-7-21-25-22(10-12-27(20,21)4)26(3)11-9-19(29)13-18(26)14-24(25)31/h16-25,28-31H,5-15H2,1-4H3/t16-,17?,18+,19-,20+,21+,22+,23?,24-,25+,26+,27-/m1/s1

InChI Key

KOHAQNVGTABZFS-DTNOUUJOSA-N

Isomeric SMILES

C[C@H](CCC(C(C)CO)O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(C(C)CO)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(C(C)CO)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

synonyms

5 beta-cholestane-3 alpha,7 alpha,24,26-tetrol
cholestane-3,7,24,26-tetrol

Origin of Product

United States

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